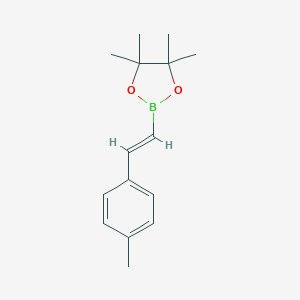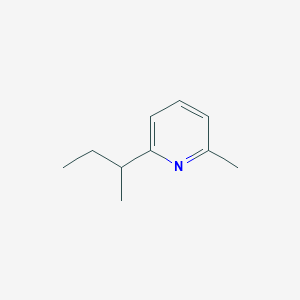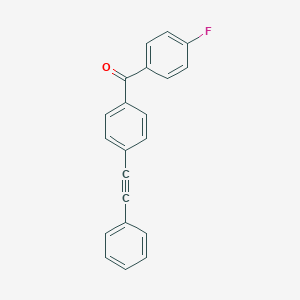
血管紧张素转化酶(ACE)抑制剂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Angiotensin I-Converting Enzyme (ACE) Inactivator is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Angiotensin I-Converting Enzyme (ACE) Inactivator suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiotensin I-Converting Enzyme (ACE) Inactivator including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
高血压治疗
ACE 是调节外周血压和电解质稳态的关键酶 . 因此,ACE 抑制剂被认为是治疗高血压的有希望的目标 .
充血性心力衰竭治疗
合成 ACE 抑制剂在治疗高血压以及充血性心力衰竭方面有着广泛的应用 .
糖尿病神经病治疗
诸如卡托普利、赖诺普利和依那普利之类的 ACE 抑制剂被用于治疗糖尿病神经病 .
肽的设计
从 ACE 抑制剂的研究中获得的见解为理解三肽与 ACE 结合的机制提供了理论参考,并有助于设计更有效的三肽 .
食品工业
来自食品的 ACE 抑制肽引起了研究人员的极大兴趣 . 例如,使用胰凝乳蛋白酶和脯氨酸特异性内肽酶 (PSEases) 制备了富含 C 端脯氨酸的牡蛎蛋白 ACE 抑制肽 .
药物副作用
尽管合成 ACE 抑制剂的有效性已得到认可,但其相关的副作用,如皮疹、干咳和血管神经性水肿,不容忽视 . 因此,ACE 抑制剂的研究也涉及对这些副作用的调查以及更安全替代方案的开发。
作用机制
Target of Action
The primary target of Angiotensin I-Converting Enzyme (ACE) Inactivators is the Angiotensin I-Converting Enzyme (ACE) itself . ACE is a key enzyme in the regulation of peripheral blood pressure and electrolyte homeostasis . It is considered a promising target for the treatment of hypertension .
Pharmacokinetics
The pharmacokinetics of ACE Inactivators can vary depending on the specific compound. In general, these drugs are well-absorbed and have good bioavailability . They are metabolized in the liver and excreted in the urine . The half-life of these drugs can range from a few hours to more than a day, allowing for once-daily dosing in many cases .
Result of Action
The primary result of ACE Inactivation is a reduction in blood pressure . By preventing the formation of angiotensin II, ACE Inactivators promote the relaxation of blood vessels, which reduces blood pressure and eases the workload on the heart . This can help prevent heart attacks, strokes, and kidney problems .
Action Environment
The action of ACE Inactivators can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of some ACE Inactivators . Additionally, certain medical conditions, such as kidney or liver disease, can affect how these drugs are metabolized and excreted . It’s also worth noting that ACE Inactivators can interact with other medications, potentially affecting their efficacy and safety .
生化分析
Biochemical Properties
The Angiotensin I-Converting Enzyme Inactivator interacts with the ACE, preventing it from converting angiotensin I into angiotensin II . This interaction is crucial as angiotensin II is a potent vasoconstrictor that can increase blood pressure . The inactivation of ACE leads to the relaxation of veins and arteries, thereby lowering blood pressure .
Cellular Effects
The Angiotensin I-Converting Enzyme Inactivator has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . For instance, it can affect myeloid cell populations’ proliferation, differentiation, and maturation . Furthermore, it can deplete both circulating and tumor-infiltrating myeloid cells, mainly targeting the monocytic-MDSCs .
Molecular Mechanism
The Angiotensin I-Converting Enzyme Inactivator exerts its effects at the molecular level through several mechanisms. It binds to the ACE, inhibiting its activity . This binding interaction involves the formation of hydrogen bonds and interactions with a zinc ion, which is a crucial cofactor in the catalytic mechanism of ACE .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the Angiotensin I-Converting Enzyme Inactivator can change over time. It has been observed that the ACE inhibitory activity of certain peptides can remain stable under different pH and temperature conditions .
Dosage Effects in Animal Models
In animal models, the effects of the Angiotensin I-Converting Enzyme Inactivator can vary with different dosages . For instance, ACE inhibitors have been observed to reduce vascular resistance and cardiac filling pressures, as well as increase cardiac output and exercise tolerance .
Metabolic Pathways
The Angiotensin I-Converting Enzyme Inactivator is involved in the renin-angiotensin system, a crucial metabolic pathway for blood pressure regulation . It interacts with the ACE, preventing the conversion of angiotensin I to angiotensin II .
Transport and Distribution
The Angiotensin I-Converting Enzyme Inactivator can be transported by peptide transporter PepT1 and passive-mediated mode . This allows it to be distributed within cells and tissues, where it can exert its effects.
Subcellular Localization
The Angiotensin I-Converting Enzyme Inactivator is localized in various subcellular compartments. For instance, ACE, the target of the inactivator, has been found in blood vessels and in extravascular locations in the absorptive epithelial cells of intestinal mucosa and renal proximal tubules . The ACE is prominent in microvilli and brush borders, and also present on the basolateral part of the plasmalemmal membrane .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAPTZAOPMWDRV-ROUUACIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
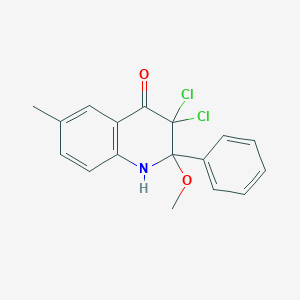
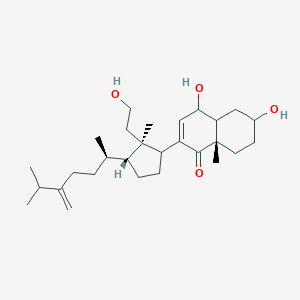
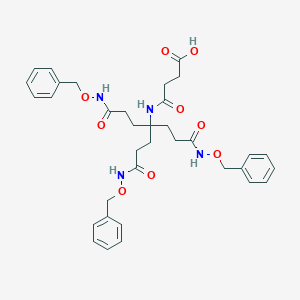

![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)

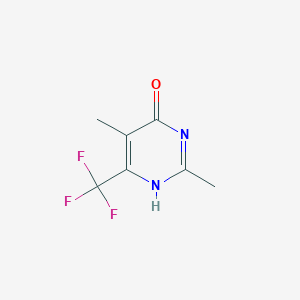
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)

![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
